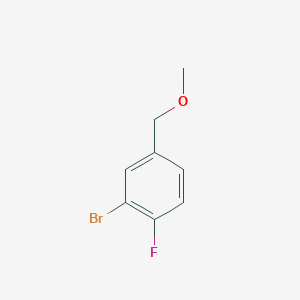

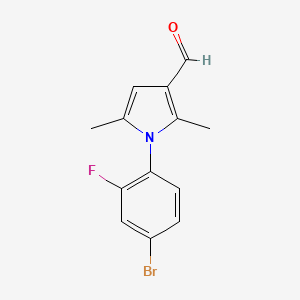

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifunctionalized pyrrole derivative. Pyrrole derivatives are of significant interest due to their presence in various biologically active compounds and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound , can be achieved through a one-pot three-component reaction. This process involves a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation, as reported in the synthesis of functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines . Additionally, the synthesis of 3-fluoropyrroles has been described through electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" are not directly provided in the data.

Molecular Structure Analysis

While the exact molecular structure analysis of "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not detailed, related compounds have been studied using X-ray diffraction analysis . This technique allows for the determination of the molecular geometry and confirmation of the molecular structure. Additionally, computational methods such as HF and DFT calculations can be used to optimize the molecular structure and predict vibrational frequencies, as demonstrated in the study of a similar compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be inferred from studies on similar compounds. For example, 4-Bromo-1,6-methano10annulene-3-carbaldehyde reacts with dinucleophiles to form heteroanellated compounds . This suggests that the bromo and aldehyde functional groups in "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" may also participate in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their substitution patterns. Solvatochromic studies of related compounds indicate that the photophysical properties are influenced by solvent polarity . The presence of electron-withdrawing groups such as bromo and fluoro substituents can affect the electron density distribution within the molecule, potentially impacting its reactivity and physical properties. The compound's infrared spectrum and optical properties can be studied experimentally and theoretically to gain insights into its behavior .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a pyrrole derivative, finds its applications primarily in the field of organic synthesis and chemical research. One study focuses on the new synthesis of 3-fluoropyrroles, where related carbaldehydes are prepared via electrophilic alpha,alpha-difluorination and dehydrofluorination, demonstrating a method for synthesizing various 3-fluorinated pyrroles (Surmont et al., 2009).

Steric and Structural Analysis

N-aryl pyrroles, including those structurally similar to our compound of interest, have been analyzed for their steric properties. The synthesis of such compounds involves Vilsmeier–Haack formylation, and their diastereoisomeric complexes have been studied through NMR spectroscopy, contributing to the understanding of their molecular behavior and potential for chemical transformations (Vorkapić-Furač et al., 1989).

Applications in Polymer Synthesis

Pyrrole derivatives play a crucial role in the synthesis of polymers. A study discusses the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing their solubility in organic solvents and strong fluorescence properties. These characteristics make them valuable in the development of new materials with potential applications in various industrial sectors (Zhang & Tieke, 2008).

Role in Corrosion Inhibition

Further, N-arylpyrroles, including compounds structurally related to 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have demonstrated their potential as corrosion inhibitors for aluminum in acidic environments. Their adsorption characteristics and efficiency in inhibiting corrosion expand the possible industrial applications of these compounds (Grubač et al., 2002).

Biomedical Research

In the field of biomedical research, related pyrrole derivatives have shown inhibitory activity against tumor cell proliferation, highlighting their potential in developing new antitumor agents. Such studies provide a foundation for further exploration of pyrrole derivatives in pharmaceutical research (Jia et al., 2015).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOXFSJXIPYKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378135 |

Source

|

| Record name | 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428495-37-8 |

Source

|

| Record name | 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)